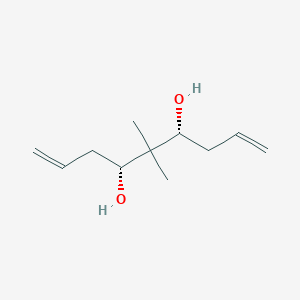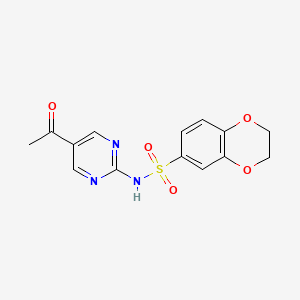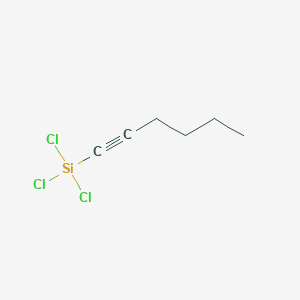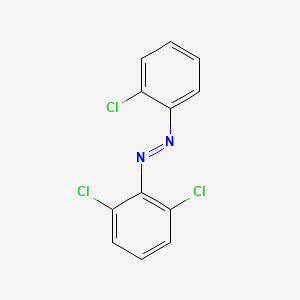![molecular formula C29H43N3O B14187937 N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide CAS No. 876745-10-7](/img/structure/B14187937.png)
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is a complex organic compound characterized by its unique structure, which includes two dimethylamino groups attached to phenyl rings, linked by a methylene bridge, and connected to a dodecanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with dodecanamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanoic acid, while reduction may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamine.
Applications De Recherche Scientifique
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but differs in the absence of the methylene bridge and dodecanamide group.
Uniqueness
N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is unique due to its combination of dimethylamino groups, methylene bridge, and dodecanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
876745-10-7 |
|---|---|
Formule moléculaire |
C29H43N3O |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
N-[bis[4-(dimethylamino)phenyl]methylidene]dodecanamide |
InChI |
InChI=1S/C29H43N3O/c1-6-7-8-9-10-11-12-13-14-15-28(33)30-29(24-16-20-26(21-17-24)31(2)3)25-18-22-27(23-19-25)32(4)5/h16-23H,6-15H2,1-5H3 |
Clé InChI |
VGOWBSPWUTVAAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


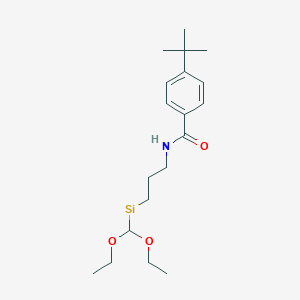
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
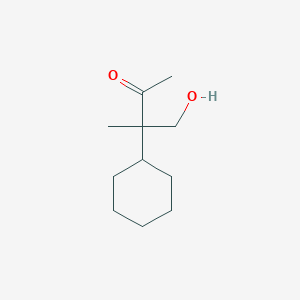
![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
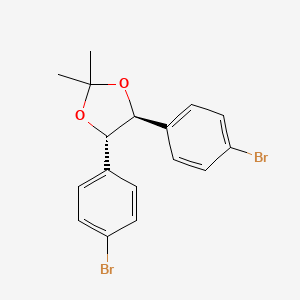
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
